![molecular formula C14H10ClNO3 B6369608 3-(3-Carbamoyl-4-chlorophenyl)benzoic acid, 95% CAS No. 1262001-67-1](/img/structure/B6369608.png)
3-(3-Carbamoyl-4-chlorophenyl)benzoic acid, 95%
Overview
Description
3-(3-Carbamoyl-4-chlorophenyl)benzoic acid (3-C4CPA) is an organic compound that has been used for a variety of scientific research applications. It is a white crystalline solid with a melting point of approximately 150°C. It is soluble in water, methanol, and ethanol. 3-C4CPA has a molecular weight of 285.6 g/mol. The structure of 3-C4CPA consists of a phenyl ring attached to a carboxylic acid group and a carbamate group. It has a high degree of solubility in aqueous solutions and is stable in air and light.
Scientific Research Applications
3-(3-Carbamoyl-4-chlorophenyl)benzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a substrate for the enzyme carboxylesterase, which is involved in the detoxification of xenobiotics. It has also been used to study the inhibition of carboxylesterase activity by various compounds. 3-(3-Carbamoyl-4-chlorophenyl)benzoic acid, 95% has been used in the study of the metabolism of drugs, including the metabolism of prodrugs. It has been used to study the metabolism of various compounds, including the metabolism of drugs and other xenobiotics. It has also been used in the study of the pharmacokinetics and pharmacodynamics of drugs.
Mechanism of Action
The mechanism of action of 3-(3-Carbamoyl-4-chlorophenyl)benzoic acid, 95% is not fully understood. It is believed that the compound binds to the active site of carboxylesterase and inhibits its activity. This inhibition is believed to occur through the formation of a covalent bond between the substrate and the enzyme. The inhibition of carboxylesterase activity is thought to be reversible and dependent on the concentration of 3-(3-Carbamoyl-4-chlorophenyl)benzoic acid, 95%.
Biochemical and Physiological Effects
3-(3-Carbamoyl-4-chlorophenyl)benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 3-(3-Carbamoyl-4-chlorophenyl)benzoic acid, 95% can inhibit the activity of carboxylesterase. This inhibition is believed to be reversible and dependent on the concentration of 3-(3-Carbamoyl-4-chlorophenyl)benzoic acid, 95%. In vivo studies have shown that 3-(3-Carbamoyl-4-chlorophenyl)benzoic acid, 95% can inhibit the metabolism of drugs, including the metabolism of prodrugs. In addition, 3-(3-Carbamoyl-4-chlorophenyl)benzoic acid, 95% has been shown to have an effect on the pharmacokinetics and pharmacodynamics of drugs.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(3-Carbamoyl-4-chlorophenyl)benzoic acid, 95% in laboratory experiments include its high solubility in aqueous solutions and its stability in air and light. In addition, it can be synthesized in high yields using a variety of methods. The limitations of using 3-(3-Carbamoyl-4-chlorophenyl)benzoic acid, 95% in laboratory experiments include its low melting point, which can make it difficult to handle. In addition, it is not as widely available as some other compounds used in laboratory experiments.
Future Directions
The future directions for research involving 3-(3-Carbamoyl-4-chlorophenyl)benzoic acid, 95% include further study of its mechanism of action, its effects on the metabolism of drugs, and its effects on the pharmacokinetics and pharmacodynamics of drugs. In addition, further study is needed to determine the potential applications of 3-(3-Carbamoyl-4-chlorophenyl)benzoic acid, 95% in drug development and drug delivery. Other potential future directions include the development of new methods for the synthesis of 3-(3-Carbamoyl-4-chlorophenyl)benzoic acid, 95%, as well as the development of new derivatives of 3-(3-Carbamoyl-4-chlorophenyl)benzoic acid, 95%.
Synthesis Methods
3-(3-Carbamoyl-4-chlorophenyl)benzoic acid, 95% can be synthesized by a variety of methods. The most common method is the reaction of 4-chlorobenzaldehyde with urea in the presence of an acid catalyst. The reaction yields a mixture of 3-(3-Carbamoyl-4-chlorophenyl)benzoic acid, 95% and its isomer 3-(4-carbamoyl-3-chlorophenyl)benzoic acid (3-C3CPA). The mixture can be separated by column chromatography. Another method of synthesis is the reaction of 4-chlorobenzaldehyde with ethyl carbamate in the presence of an acid catalyst. This method yields 3-(3-Carbamoyl-4-chlorophenyl)benzoic acid, 95% in high yields.
properties
IUPAC Name |
3-(3-carbamoyl-4-chlorophenyl)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO3/c15-12-5-4-9(7-11(12)13(16)17)8-2-1-3-10(6-8)14(18)19/h1-7H,(H2,16,17)(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAAUIAJKITWDBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=C(C=C2)Cl)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40683371 | |
Record name | 3'-Carbamoyl-4'-chloro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40683371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1262001-67-1 | |
Record name | [1,1′-Biphenyl]-3-carboxylic acid, 3′-(aminocarbonyl)-4′-chloro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1262001-67-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3'-Carbamoyl-4'-chloro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40683371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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